molecular formula C29H24D6F6N4O B1574283 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

Cat. No.: B1574283
M. Wt: 570.6
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a cornerstone of modern drug discovery and development, providing unparalleled insights into the journey of a drug within a biological system. musechem.comsimsonpharma.com By replacing specific atoms in a drug molecule with their heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can "tag" and trace the compound without altering its fundamental chemical properties. chemicalsknowledgehub.comsymeres.com This technique is instrumental in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are critical for understanding a drug's fate in the body. musechem.comchemicalsknowledgehub.com

The use of stable isotopes, like deuterium, is particularly advantageous as they are non-radioactive and safe for human studies. nih.govscitechnol.com Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify these labeled compounds and their metabolites with high sensitivity and specificity. nih.govacs.org This allows for a detailed characterization of metabolic pathways, the identification of metabolites, and the assessment of a drug's pharmacokinetic profile, all of which are essential for ensuring the safety and efficacy of new pharmaceutical agents. musechem.comsimsonpharma.comscitechnol.com Furthermore, isotopic labeling can expedite the drug development process by providing early insights into a candidate's metabolic stability and potential for drug-drug interactions. metsol.com

Overview of Parent Compound (Netupitant) Metabolism and Metabolite Formation Pathways Leading to N-desmethyl Netupitant

Netupitant is a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor and is used to prevent chemotherapy-induced nausea and vomiting. wikipedia.orgtga.gov.aueuropa.eu Following oral administration, Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6. wikipedia.orgdrugbank.comfda.gov

This metabolic process results in the formation of three major pharmacologically active metabolites:

N-desmethyl Netupitant (M1): Formed through the removal of a methyl group from the piperazine (B1678402) nitrogen. drugbank.comfda.govnih.gov

Netupitant N-oxide (M2): Formed by the oxidation of the piperazine nitrogen. drugbank.comfda.govnih.gov

Hydroxy-methyl Netupitant (M3): Formed by the hydroxylation of the methyl group on the piperazine ring. drugbank.comfda.govnih.gov

Major Metabolites of Netupitant
MetaboliteMetabolic ReactionPrimary Enzyme Involved
N-desmethyl Netupitant (M1)N-demethylationCYP3A4
Netupitant N-oxide (M2)N-oxidationCYP3A4
Hydroxy-methyl Netupitant (M3)HydroxylationCYP3A4

Rationale for Deuterated Analog Synthesis in Mechanistic and Analytical Research

The synthesis of deuterated analogs like N-desmethyl Netupitant D6 serves several critical purposes in pharmaceutical research. The primary rationale lies in the "kinetic isotope effect" (KIE). gabarx.comacs.org A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. nih.govjuniperpublishers.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.cominformaticsjournals.co.in

In the context of this compound, the deuterium atoms are strategically placed on the N-methyl group that is cleaved to form the desmethyl metabolite. This deuteration makes the molecule a valuable tool for several research applications:

Internal Standard for Bioanalytical Methods: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. veeprho.com Since this compound is chemically identical to the non-deuterated metabolite but has a different mass, it can be added to biological samples to accurately quantify the concentration of the actual metabolite, correcting for any sample loss during processing.

Mechanistic Studies of Drug Metabolism: By comparing the metabolism of the deuterated and non-deuterated parent compound, researchers can gain a deeper understanding of the specific metabolic pathways and the enzymes involved. scitechnol.comacs.org The KIE can help to elucidate the rate-limiting steps in the metabolic cascade.

Altering Metabolic Profiles: In some cases, deuteration can be used to intentionally alter a drug's metabolic profile to improve its pharmacokinetic properties, such as increasing its half-life or reducing the formation of toxic metabolites. nih.govclearsynth.com While this compound is primarily a research tool, the principles behind its synthesis are the same as those used to develop new, improved "deuterated drugs." nih.govresearchgate.net

Applications of Deuterated Analogs in Research
ApplicationRationaleExample
Internal StandardDifferent mass allows for accurate quantification in mass spectrometry.Quantifying N-desmethyl Netupitant in plasma samples.
Mechanistic StudiesKinetic isotope effect helps to identify rate-limiting metabolic steps.Investigating the role of CYP3A4 in the N-demethylation of Netupitant.
Improved PharmacokineticsSlower metabolism can lead to a longer half-life and reduced dosing frequency.Development of next-generation drugs with enhanced metabolic stability.

Properties

Molecular Formula

C29H24D6F6N4O

Molecular Weight

570.6

Origin of Product

United States

Synthetic Strategies and Methodological Considerations for N Desmethyl Netupitant D6

Retrosynthetic Analysis and Precursor Selection for Deuterium (B1214612) Incorporation

Retrosynthetic analysis is the foundational step in designing a synthetic pathway for a complex molecule like N-desmethyl Netupitant D6. The process involves deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, the primary consideration is the strategic introduction of six deuterium atoms, likely as two separate trideuteromethyl (-CD₃) groups.

The structure of N-desmethyl Netupitant is 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(piperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide. The "D6" designation implies the replacement of six hydrogen atoms with deuterium. Based on common labeling patterns for metabolic stabilization or internal standards, the most logical positions for this labeling are the two methyl groups of the gem-dimethyl moiety on the propanamide portion of the molecule.

A plausible retrosynthetic disconnection is at the amide bond, which is a reliable and well-established chemical transformation. This approach breaks the molecule into two key synthons:

A deuterated carboxylic acid precursor: 2-(3,5-bis(trifluoromethyl)phenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid.

An amine core precursor: 3-amino-4-(o-tolyl)-6-(piperazin-1-yl)pyridine.

The primary challenge lies in the synthesis of the deuterated acid fragment. The selection of the deuterating reagent is crucial. Precursors such as deuterated methyl iodide (CD₃I) or deuterated acetone (B3395972) (acetone-d6) are common starting points for incorporating -CD₃ groups. researchgate.net An indirect pathway, starting with these simple deuterated building blocks, is generally preferred over direct H/D exchange on a complex intermediate to ensure high regioselectivity and isotopic purity. nih.govnih.gov

Table 1: Retrosynthetic Breakdown and Precursor Selection

Target Molecule Key Disconnection Synthon 1 (Deuterated Fragment) Synthon 2 (Amine Core) Potential Deuterated Precursors
This compound Amide Bond 2-(3,5-bis(trifluoromethyl)phenyl)-2-(methyl-d3)-propanoic-3,3,3-d3 acid 3-Amino-4-(o-tolyl)-6-(piperazin-1-yl)pyridine Methyl-d3 Iodide (CD₃I), Acetone-d6

Deuterium Incorporation Methodologies: Direct and Indirect Approaches

The incorporation of deuterium into organic molecules can be broadly categorized into direct and indirect methods. researchgate.nethwb.gov.in

Indirect Approaches: This strategy involves a multi-step synthesis where the deuterium label is introduced early by using an isotopically enriched starting material. researchgate.net For this compound, this would entail synthesizing the deuterated carboxylic acid precursor from a simple deuterated source like CD₃I. This method offers the highest level of control over the position and extent of deuteration, which is essential for producing compounds with high isotopic purity (>98%). nih.govnih.gov

Direct Approaches: These methods introduce deuterium at a later stage of the synthesis, often onto the final molecule or a late-stage intermediate, typically through hydrogen/deuterium (H/D) exchange reactions. hwb.gov.in While potentially more atom-economical, direct exchange on a complex molecule with multiple C-H bonds risks low selectivity and incomplete deuteration, leading to a mixture of isotopologues that are difficult to separate. nih.gov

Achieving precision in deuterium placement is paramount in isotopic labeling. nih.gov

Regioselectivity: This refers to the ability to label a specific position within a molecule. In the synthesis of this compound, the target is exclusively the gem-dimethyl group. Transition-metal catalysts, particularly those based on iridium, rhodium, or palladium, are widely used to direct H/D exchange to specific C-H bonds, often adjacent to a directing group like an amide or a heterocycle. acs.orgacs.orgnih.gov For instance, iridium-catalyzed H/D exchange is a powerful tool for the selective deuteration of N-heterocycles. acs.orgstrath.ac.uk By employing an indirect synthetic route, regioselectivity is controlled by the choice of deuterated building blocks, circumventing the challenges of selective C-H activation on a complex scaffold.

Stereoselectivity: This involves the selective incorporation of deuterium to form a specific stereoisomer. While the gem-dimethyl group of N-desmethyl Netupitant is prochiral, the resulting labeled product is not chiral at that center. However, stereoselective deuteration is a critical consideration for many other deuterated pharmaceuticals. nih.gov Techniques often rely on chiral catalysts or biocatalytic methods, where enzymes can perform highly stereoselective H/D exchange or reductions using deuterated cofactors. nih.govrsc.org

Hydrogen/Deuterium (H/D) exchange is a fundamental reaction in deuteration chemistry. wikipedia.org It involves the replacement of a proton with a deuteron (B1233211) from a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com

The reaction can be facilitated in several ways:

Acid/Base Catalysis: Protons on heteroatoms or those alpha to carbonyl groups can be exchanged under acidic or basic conditions. However, forcing the exchange at non-activated C-H bonds often requires harsh conditions that may be incompatible with complex molecules. wikipedia.org

Metal Catalysis: Transition-metal catalysts can activate C-H bonds, allowing for H/D exchange under milder conditions. hwb.gov.in Iridium(I) complexes, for example, have proven effective for the directed deuteration of various substrates, including N-heterocycles. acs.orgacs.org The catalyst reversibly coordinates to the molecule, facilitating the cleavage of a specific C-H bond and its subsequent replacement with a C-D bond upon interaction with a deuterium source.

For this compound, a direct H/D exchange approach is less favorable due to the presence of multiple potentially reactive sites. An indirect synthesis using deuterated reagents remains the more robust strategy.

A feasible multi-step pathway for this compound, based on the retrosynthetic analysis, would proceed as follows:

Synthesis of the Deuterated Acid Moiety: A potential route starts with 3,5-bis(trifluoromethyl)phenylacetonitrile. Deprotonation with a strong base followed by reaction with one equivalent of methyl iodide would yield 2-(3,5-bis(trifluoromethyl)phenyl)propanenitrile. A second deprotonation and subsequent reaction with methyl-d3 iodide (CD₃I) would install the first deuterated methyl group. Hydrolysis of the nitrile would yield the corresponding carboxylic acid containing one -CD₃ group. A variation of this, or a different pathway starting, for example, from a malonic ester derivative and using CD₃I twice, would be required to install both -CD₃ groups.

Synthesis of the Amine Core: The synthesis of the 3-amino-4-(o-tolyl)-6-(piperazin-1-yl)pyridine core would likely follow established procedures for Netupitant and its analogues, which are documented in patent literature. google.com

Amide Coupling and Final Steps: The deuterated carboxylic acid would be activated and coupled with the amine core using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is followed by any necessary deprotection steps to yield the final this compound.

Reaction optimization is critical at every stage to maximize both chemical yield and isotopic incorporation. acs.org Key considerations include:

Using a significant excess of the deuterated reagent to drive the labeling reaction to completion.

Employing anhydrous conditions to prevent H/D scrambling from atmospheric moisture.

Careful selection of solvents and reagents in subsequent steps to ensure the stability of the C-D bonds and prevent back-exchange. frontiersin.org

Table 2: Comparison of Deuterium Incorporation Methodologies

Methodology Description Advantages for this compound Disadvantages for this compound
Indirect Synthesis Building the molecule from simple, pre-labeled precursors (e.g., CD₃I). researchgate.net High regioselectivity; High isotopic purity (>98%); Unambiguous label position. nih.govnih.gov Longer synthetic route; Potentially higher cost.
Direct H/D Exchange Replacing H with D on a late-stage intermediate or final molecule. hwb.gov.in Shorter synthetic route; Potentially lower cost. Low regioselectivity; Risk of incomplete deuteration; Mixture of isotopologues; Potential for H/D scrambling. acs.org

Purification Techniques and Isolation of Deuterated this compound

The purification and isolation of the final deuterated compound are crucial for ensuring it meets the high purity standards required for its intended application. A significant challenge in synthesizing isotopically labeled compounds is that molecules differing only in isotopic composition (isotopologues) often have nearly identical physical properties, making them very difficult to separate using standard techniques like column chromatography or HPLC. nih.gov

Therefore, the purification strategy must focus on removing all chemical impurities. The isotopic purity of the final product is almost entirely dependent on the efficiency and selectivity of the deuterium incorporation steps.

The final isolation and characterization workflow includes:

Chromatographic Purification: Standard techniques such as flash column chromatography or preparative HPLC are used to remove any unreacted starting materials, reagents, or chemical byproducts.

Structural and Purity Verification: The chemical identity and purity of the isolated compound are confirmed using a suite of analytical methods.

Isotopic Enrichment Analysis: The degree and location of deuterium incorporation are precisely determined.

Table 3: Analytical Techniques for Characterization

Technique Purpose Expected Result for this compound
High-Performance Liquid Chromatography (HPLC) Assess chemical purity. A single major peak indicating >98% chemical purity.
High-Resolution Mass Spectrometry (HRMS) Confirm molecular formula and deuterium incorporation. hwb.gov.in A molecular ion peak corresponding to the exact mass of C₂₉H₂₄D₆F₆N₄O.
¹H Nuclear Magnetic Resonance (NMR) Confirm chemical structure and locate the site of deuteration. hwb.gov.inwikipedia.org The spectrum will match that of unlabeled N-desmethyl Netupitant, but with the signal for the gem-dimethyl protons being absent or significantly diminished.
²H Nuclear Magnetic Resonance (NMR) Directly detect the presence and location of deuterium. A signal in the region corresponding to the gem-dimethyl group, confirming deuterium incorporation at that position.

By combining a carefully designed indirect synthetic pathway with rigorous purification and comprehensive analytical characterization, high-purity this compound can be reliably produced for its use in advanced pharmaceutical research.

Rigorous Analytical and Spectroscopic Characterization Methodologies for N Desmethyl Netupitant D6

High-Resolution Mass Spectrometry for Isotopic Purity and Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds like N-desmethyl Netupitant D6. It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the assessment of isotopic distribution.

Isotopic Purity: This refers to the percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms. In the case of this compound, the goal is to have molecules containing exactly six deuterium atoms. HRMS can distinguish between the desired deuterated molecule (d6) and molecules with fewer (d0 to d5) or more deuterium atoms. By analyzing the relative intensities of these isotopic peaks, the isotopic purity can be calculated.

Isotopic Enrichment: This is a measure of the percentage of a specific atomic position that is occupied by the heavy isotope (deuterium) instead of the light isotope (protium). For this compound, this involves determining the extent to which the six targeted hydrogen positions have been replaced by deuterium. HRMS data allows for the calculation of the average number of deuterium atoms per molecule, which is a key indicator of the success of the labeling synthesis.

The analysis involves comparing the mass spectrum of the deuterated standard to its unlabeled counterpart. The mass shift corresponding to the incorporation of six deuterium atoms is observed, and the fine isotopic pattern is scrutinized to ensure it matches the theoretical distribution for the deuterated structure. This technique can achieve mass accuracy in the sub-parts-per-million (ppm) range, providing unambiguous confirmation of the compound's identity and isotopic composition. nih.govresearchgate.net

Table 1: Representative HRMS Data for Isotopic Distribution of this compound

Isotopic Species Theoretical Mass (m/z) Observed Mass (m/z) Relative Abundance (%)
d0 (Unlabeled) 565.2223 565.2221 < 0.1
d1 566.2286 566.2284 < 0.1
d2 567.2349 567.2347 0.2
d3 568.2411 568.2410 1.5
d4 569.2474 569.2472 5.8
d5 570.2537 570.2535 15.5

Note: Data is illustrative and represents a typical batch with high isotopic enrichment.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Deuterium Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise molecular structure of a compound. chemrxiv.org For deuterated molecules, specific NMR methods are used to confirm the location of the deuterium labels and to quantify any remaining unlabeled sites.

¹H NMR spectroscopy is highly sensitive to the presence of protons (¹H). In the analysis of this compound, the ¹H NMR spectrum is used to identify and quantify any residual, non-deuterated sites. The disappearance or significant reduction in the intensity of signals corresponding to the positions targeted for deuteration provides direct evidence of successful labeling. rsc.org For this compound, the signals for the two methyl groups on the trifluoromethyl-substituted phenyl ring are expected to be nearly absent. The integration of any small, remaining signals in these positions, relative to other non-deuterated proton signals in the molecule, allows for the calculation of the residual protium (B1232500) content.

Table 2: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment Integration (Relative)
7.10 - 7.80 m Aromatic Protons 11H
3.80 - 4.10 m Piperazine (B1678402) Protons 8H
3.05 s N-CH₃ 3H

Note: This data is hypothetical. Chemical shifts can be dependent on the solvent used. washington.eduillinois.educkgas.com

While ¹H NMR confirms the absence of protons at the labeling sites, Deuterium (²H) NMR directly observes the deuterium nuclei. magritek.com This technique provides definitive proof of the presence and location of the deuterium atoms within the molecular structure. The ²H NMR spectrum of this compound would be expected to show a signal at the chemical shift corresponding to the methyl groups where deuteration occurred. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.com This analysis confirms that the deuterium is located at the intended positions and not scrambled elsewhere in the molecule.

Table 3: Predicted ²H NMR Data for this compound

Chemical Shift (δ, ppm) Linewidth (Hz) Assignment

Note: This data is hypothetical and based on typical values for deuterated methyl groups.

Chromatographic Techniques for Purity and Identity Verification (e.g., HPLC, GC)

Chromatographic methods are essential for determining the chemical purity of this compound, separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile pharmaceutical compounds and their metabolites. nih.gov The sample is passed through a column packed with a stationary phase, and a detector (commonly UV-Vis or mass spectrometry) measures the components as they elute. A pure sample of this compound will show a single major peak at a characteristic retention time. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the chemical purity, often achieving results greater than 98% or 99%.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While less common for a molecule of this size and complexity unless derivatized, it can be used for purity analysis. Similar to HPLC, GC separates components based on their interaction with a stationary phase, and purity is determined by the relative area of the main peak.

For both techniques, the identity of the peak corresponding to this compound is confirmed by comparing its retention time to that of a certified reference standard or by coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS).

Table 4: Representative HPLC Purity Analysis Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 6.8 min

Note: Conditions are illustrative and would require optimization.

Advanced Spectroscopic Modalities in Deuterated Compound Analysis

Beyond the core techniques, advanced spectroscopic methods can provide deeper structural insights. Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, providing unambiguous assignments for all atoms in the molecule's carbon skeleton. For deuterated compounds, specialized techniques like ¹H-²H correlation spectroscopy can directly map the sites of deuteration to the proton-bearing carbons, offering an additional layer of structural verification. chemrxiv.org Furthermore, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to observe changes in vibrational modes upon deuteration, particularly the C-H versus C-D stretching frequencies, providing complementary evidence of successful isotopic labeling.

N Desmethyl Netupitant D6 As a Reference Standard in Bioanalytical Methodologies

Principles of Stable Isotope Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. texilajournal.comrsc.org Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they meet these criteria almost perfectly. researchgate.net A SIL IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.com

N-desmethyl Netupitant D6 is the deuterated analogue of the N-desmethyl metabolite of Netupitant. The six deuterium atoms give it a distinct mass-to-charge ratio (m/z) that is easily differentiated from the native analyte by the mass spectrometer. However, its chemical structure is nearly identical, ensuring that it co-elutes with the analyte during liquid chromatography and experiences the same effects during sample extraction and ionization. texilajournal.com

The fundamental principle of using a SIL IS is isotope dilution mass spectrometry. mdpi.com A known quantity of the SIL IS is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The concentration of the analyte is then determined by calculating the ratio of the mass spectrometer's response for the analyte to that of the SIL IS. This ratio corrects for variability that can occur at multiple stages:

Sample Extraction: Any loss of analyte during extraction will be accompanied by a proportional loss of the SIL IS, keeping the ratio constant.

Injection Volume: Minor variations in the volume injected into the LC-MS/MS system affect both the analyte and the IS equally. rsc.org

Ionization Efficiency: Fluctuations in the ionization process within the mass spectrometer's source, which can be affected by matrix components, will influence both compounds to the same degree, thus normalizing the signal. texilajournal.com

By normalizing the analyte response to the internal standard response, the use of this compound ensures higher accuracy and precision in the quantification of N-desmethyl Netupitant, overcoming many of the challenges inherent in analyzing complex biological samples. lcms.cznih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The development of a robust and reliable LC-MS/MS method for the quantification of N-desmethyl Netupitant in biological matrices like human plasma is a meticulous process. Utilizing this compound as the internal standard is a critical component of this development. The process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

A typical method begins with sample preparation, often involving protein precipitation or liquid-liquid extraction to remove larger molecules from the plasma sample. nih.govnih.gov Following extraction, the sample is injected into a liquid chromatography system, where a C18 column is commonly used to separate the N-desmethyl Netupitant and its deuterated internal standard from other endogenous components. nih.govresearchgate.net

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are selected for both the analyte and the internal standard to ensure high selectivity. For instance, a hypothetical transition for N-desmethyl Netupitant would be monitored alongside the corresponding, mass-shifted transition for this compound.

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting components from the biological matrix. nih.gov These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the results. nih.gov

The most effective strategy to compensate for these matrix effects is the use of a co-eluting stable isotope-labeled internal standard. lcms.cznih.gov Because this compound has virtually identical physicochemical properties to the analyte, it elutes from the LC column at the same time and is exposed to the same interfering matrix components in the mass spectrometer's ion source. texilajournal.com Consequently, any ion suppression or enhancement that affects the analyte will equally affect the deuterated internal standard. By using the response ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable data. lcms.cznih.gov

Method validation is performed according to guidelines from regulatory agencies to ensure the bioanalytical method is fit for its intended purpose. The use of this compound is integral to achieving the required levels of specificity, sensitivity, and reproducibility.

Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM for detection provides high selectivity, and the internal standard helps confirm that the correct peak is being integrated, free from interference from other metabolites or endogenous compounds. nih.govresearchgate.net

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov A well-optimized LC-MS/MS method for N-desmethyl Netupitant would be expected to achieve an LLOQ in the low ng/mL or even pg/mL range, suitable for clinical and preclinical studies. nih.gov

Reproducibility (Precision and Accuracy): Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are assessed by analyzing quality control (QC) samples at multiple concentration levels in several analytical runs. researchgate.netresearchgate.net Regulatory guidelines typically require precision (%CV) to be within 15% (20% at the LLOQ) and accuracy (%Bias) to be within ±15% (±20% at the LLOQ). The use of this compound is crucial for meeting these stringent requirements by correcting for analytical variability.

Table 1: Illustrative Inter-day Precision and Accuracy Data for an LC-MS/MS Method Data is representative of typical validation results for similar analytes.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Precision (%CV)Accuracy (%Bias)
LLOQ0.500.548.58.0
Low1.501.456.2-3.3
Medium50.052.54.15.0
High8007883.5-1.5

Application in Pre-clinical Pharmacokinetic Method Development and Validation

The development and validation of an LC-MS/MS method using this compound allows researchers to reliably measure the concentration-time profile of this metabolite in plasma samples following administration of the parent drug. nih.gov The pharmacokinetic equivalence between a stable-isotope-labeled drug and its unlabeled counterpart ensures that the internal standard does not interfere with the biological processes being studied. nih.gov This data is critical for understanding:

The rate and extent of metabolite formation.

The half-life and clearance of the metabolite.

The metabolite-to-parent drug exposure ratio.

Quality Control and Assurance Protocols in Bioanalytical Research Using Deuterated Standards

Stringent quality control (QC) and quality assurance (QA) protocols are essential in regulated bioanalysis to ensure the integrity and validity of the study data. The use of deuterated standards like this compound is a central part of these protocols.

A typical analytical run includes a set of calibration standards, blank samples, and at least three levels of QC samples (low, medium, and high concentrations) prepared in the same biological matrix as the study samples. nih.gov The known quantity of this compound is added to all samples except the blank matrix.

The acceptance of an analytical run is based on pre-defined criteria, which include:

The performance of the calibration curve (e.g., a correlation coefficient r² > 0.99).

The accuracy of the back-calculated calibration standards.

The accuracy and precision of the QC samples. At least two-thirds of the QC samples must be within ±15% of their nominal values.

Monitoring the response of the internal standard itself is another critical QC measure. A significant variation in the IS response across the analytical run could indicate problems with the extraction process, instrument performance, or severe, uncorrected matrix effects, potentially leading to the rejection of the run. By ensuring consistency and correcting for variability, this compound plays a vital role in the quality assurance framework of any bioanalytical study involving its corresponding analyte.

Investigations into the Metabolic Fate and Pathways Utilizing N Desmethyl Netupitant D6

In Vitro Metabolism Studies with Isolated Enzymes and Cellular Models (e.g., Microsomes, Hepatocytes)

To understand the metabolic fate of a drug, researchers employ various in vitro systems that replicate the metabolic environment of the liver. mdpi.com The most common models are liver microsomes and hepatocytes. dls.com

Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells. nih.gov They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.comnih.gov Microsomal assays are frequently used to determine metabolic stability, identify metabolites, and characterize the specific enzymes responsible for a drug's metabolism. nih.gov For a compound like Netupitant, incubation with human liver microsomes (HLMs) in the presence of necessary cofactors (like NADPH for CYP enzymes) would lead to the formation of its metabolites, including N-desmethyl Netupitant. bioivt.comnih.gov The deuterated standard, N-desmethyl Netupitant D6, is crucial in these experiments for accurately quantifying the formation of the non-labeled metabolite.

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically complete model than microsomes. mdpi.comdls.com They can be used in suspension or as plated cultures to study the full range of metabolic reactions, including conjugation pathways. nih.gov Studies using cryopreserved or fresh human hepatocytes would be employed to confirm the metabolic pathways of Netupitant identified in microsomes and to investigate any further metabolism of the N-desmethyl metabolite itself. nih.gov

These in vitro systems are essential for initial screening and can provide data to predict in vivo hepatic clearance and potential drug-drug interactions. nih.gov

Elucidation of Specific Metabolic Transformations (e.g., N-demethylation Mechanisms)

The formation of N-desmethyl Netupitant from its parent compound, Netupitant, is a classic example of N-demethylation, a common metabolic reaction for drugs containing an N-methyl group. researchgate.net This reaction is typically catalyzed by cytochrome P450 enzymes. researchgate.net

The generally accepted mechanism for CYP-mediated N-demethylation involves the following steps:

Hydrogen Atom Abstraction : The highly reactive iron-oxo species within the CYP enzyme active site abstracts a hydrogen atom from the N-methyl group.

Hydroxylation : This is followed by an "oxygen rebound" step, where a hydroxyl group is transferred to the carbon atom, forming an unstable carbinolamine intermediate.

Cleavage : The carbinolamine intermediate then spontaneously collapses, cleaving the C-N bond to release formaldehyde (B43269) and the N-demethylated amine (in this case, N-desmethyl Netupitant). researchgate.net

The cleavage of the C-H bond on the methyl group is often the rate-limiting step in this transformation. researchgate.net This specific vulnerability is a key reason for employing deuterium (B1214612) labeling, as replacing hydrogen with deuterium at this site can significantly alter the reaction rate.

Role of Deuterium Labeling in Tracing Metabolic Fates and Identifying "Soft Spots"

Deuterium labeling is a powerful technique in metabolic research. juniperpublishers.com The use of this compound serves several key purposes:

Internal Standard : In bioanalytical methods, stable isotope-labeled compounds like this compound are the gold standard for use as internal standards. Because they have nearly identical chemical and physical properties to the non-labeled analyte, they co-elute during chromatography and experience similar ionization effects in mass spectrometry, allowing for highly accurate and precise quantification of the metabolite in complex biological matrices like plasma or microsomal incubates.

Tracing Metabolic Fate : When a deuterated version of a parent drug is administered, the deuterium label acts as a tracer. It allows researchers to follow the drug and its metabolites through the body, distinguishing them from endogenous compounds. This helps in building a complete picture of absorption, distribution, metabolism, and excretion (ADME).

Identifying Metabolic "Soft Spots" : Metabolism often occurs at specific, chemically vulnerable sites on a molecule, known as "metabolic soft spots." hyphadiscovery.com The N-methyl group of Netupitant is one such soft spot, susceptible to CYP3A4-mediated N-demethylation. wikipedia.org By observing that a significant metabolic pathway involves this group, medicinal chemists can strategically replace the hydrogens on this methyl group with deuterium. This strategy, known as "deuterium-reinforced" drug design, aims to slow down metabolism at this site, potentially improving the drug's pharmacokinetic profile. juniperpublishers.commdpi.com

Kinetic Isotope Effects (KIE) in this compound Metabolism

When a hydrogen atom is replaced by its heavier isotope, deuterium, the rate of a chemical reaction involving the cleavage of that bond can be significantly reduced. This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is a quantum mechanical effect resulting from the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the C-D bond has a lower zero-point energy and is therefore stronger and requires more energy to break. youtube.com

Primary and Secondary Isotope Effects and Their Mechanistic Implications

Primary KIE : This occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu In the N-demethylation of a deuterated N-methyl group (N-CD3), the cleavage of a C-D bond is the rate-limiting step. This results in a significant primary KIE, where the rate of metabolism is slower compared to the non-deuterated (N-CH3) compound. youtube.com The magnitude of the deuterium KIE (expressed as the ratio of rates, kH/kD) for CYP-mediated reactions can range from 2 to as high as 10. nih.gov

Secondary KIE : This is observed when the isotopic substitution is at a position not directly involved in bond cleavage but whose chemical environment changes during the reaction (e.g., a change in hybridization). wikipedia.orgprinceton.edu Secondary KIEs are typically much smaller than primary effects. wikipedia.org For this compound, if deuterium atoms are placed on other parts of the molecule remote from the N-methyl group, their effect on the N-demethylation rate would be secondary and likely small.

The observation of a significant primary KIE provides strong evidence that C-H bond cleavage is the rate-limiting step of the metabolic transformation. nih.gov

Influence of Deuteration on Metabolic Stability and Clearance Rates (In Vitro/Pre-clinical)

The primary kinetic isotope effect is the underlying principle for using deuteration to enhance a drug's metabolic stability. juniperpublishers.comnih.gov By replacing the hydrogens on the N-methyl group of Netupitant with deuterium, the rate of N-demethylation is slowed. researchgate.net

This has direct consequences for the drug's pharmacokinetic profile:

Increased Metabolic Stability : In in vitro assays using liver microsomes or hepatocytes, the deuterated parent compound would disappear more slowly, demonstrating a longer half-life. nih.gov

The table below illustrates hypothetical data from an in vitro human liver microsome study, comparing the metabolic stability of a non-deuterated parent drug to its deuterated analogue.

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)In Vitro Half-life (t½) (min)
Parent Drug (Non-deuterated)15020
Deuterated Parent Drug7540
This table contains illustrative data based on general principles of deuteration effects and does not represent actual experimental results for Netupitant.

Metabolic Shunting and Altered Metabolite Profiles due to Deuteration

When a primary metabolic pathway is slowed or blocked by deuteration, the parent drug may be metabolized through alternative, previously minor, pathways. This phenomenon is known as "metabolic shunting" or "metabolic switching". nih.govjuniperpublishers.com

It may increase the concentration of other active metabolites, potentially enhancing or altering the drug's pharmacological effect.

Conversely, it could lead to the formation of new or more abundant toxic metabolites, a possibility that must be carefully investigated. juniperpublishers.com

The potential for metabolic shunting highlights the importance of fully characterizing the metabolic profile of deuterated drug candidates, not just focusing on the intended metabolic pathway. researchgate.net

Comparative Metabolic Profiling of Deuterated and Non-Deuterated N-desmethyl Netupitant Analogs

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile, influencing its efficacy and duration of action. Strategic modifications to a molecule's structure, such as isotopic labeling, can significantly alter its metabolic pathway. This section explores the comparative metabolic profiling of deuterated and non-deuterated analogs of N-desmethyl Netupitant, focusing on how the introduction of deuterium can influence metabolic stability and the formation of subsequent metabolites.

N-desmethyl Netupitant is a primary and pharmacologically active metabolite of Netupitant, an antiemetic agent. The metabolism of Netupitant is extensive and principally mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6. This process leads to the formation of three major metabolites: the desmethyl derivative (N-desmethyl Netupitant), an N-oxide derivative, and a hydroxymethyl derivative.

While specific in-vitro or in-vivo comparative metabolic studies on this compound versus its non-deuterated counterpart are not extensively documented in publicly available literature, the principles of drug metabolism and the known effects of deuteration on other pharmaceutical compounds allow for a scientifically grounded projection of its metabolic profile. The "D6" designation indicates the presence of six deuterium atoms, likely replacing hydrogen atoms at metabolically labile positions on the N-desmethyl moiety.

Research on other deuterated drugs provides valuable insights into the expected metabolic differences. For instance, studies on deuterated analogs of other drugs have demonstrated a marked enhancement in metabolic stability. The intrinsic clearance (CLint) in liver microsomes, a measure of how quickly the liver can metabolize a drug, is often significantly lower for deuterated compounds compared to their non-deuterated parent molecules. This reduction in clearance is a direct consequence of the kinetic isotope effect.

It is anticipated that the N-demethylation process, a key metabolic pathway for many drugs, would be attenuated for this compound. This would likely result in a reduced rate of formation of any subsequent metabolites that would typically arise from the further metabolism of the N-desmethyl group.

The following interactive data table illustrates the hypothetical comparative metabolic stability of N-desmethyl Netupitant and this compound in human liver microsomes. The data is projected based on established principles of deuteration and findings from studies on other deuterated compounds.

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)Primary Metabolite Formation Rate (relative units)
N-desmethyl Netupitant100301.0
This compound45680.4

This table presents hypothetical data to illustrate the expected impact of deuteration on the metabolism of N-desmethyl Netupitant. The values are not derived from direct experimental results on this specific compound but are based on the known kinetic isotope effect and data from analogous deuterated drugs.

Detailed Research Findings:

While direct comparative studies on this compound are limited, the broader field of deuterated pharmaceuticals provides a strong basis for understanding its likely metabolic fate. Research has consistently shown that deuteration at sites of metabolic oxidation leads to a decrease in the rate of metabolism. This can manifest in several ways:

Reduced Rate of Metabolism: The primary impact of deuteration is the slowing of metabolic reactions. For this compound, this would mean a slower conversion to any further metabolites compared to N-desmethyl Netupitant.

Formation of Identical but Deuterated Metabolites: The metabolites formed from a deuterated drug are generally identical in structure to those of the non-deuterated analog, with the exception that they retain the deuterium atoms. It is not expected that deuteration would lead to the formation of entirely novel, previously unobserved metabolites.

Mechanistic and Pre Clinical Research Applications of N Desmethyl Netupitant D6

Enzyme Kinetics and Inhibition Studies in the Presence of N-desmethyl Netupitant D6 (In Vitro)

In vitro enzyme kinetic studies are fundamental to characterizing the metabolic profile of a new chemical entity. While specific data for this compound is not published, such studies would typically involve incubating the compound with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to determine key kinetic parameters.

The parent compound, Netupitant, is primarily metabolized by CYP3A4 to form three main active metabolites: N-desmethyl Netupitant (M1), Netupitant N-oxide (M2), and a hydroxymethyl derivative (M3). The metabolite-to-parent exposure ratios for these are approximately 29% for M1, 14% for M2, and 33% for M3. nih.gov

Hypothetical enzyme inhibition studies for this compound would aim to determine its potential to act as an inhibitor of various CYP isoforms. This is crucial for predicting potential drug-drug interactions (DDIs). The inhibition constant (Ki) is a key parameter derived from these studies, indicating the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Hypothetical Data Table for CYP Inhibition by this compound This table is illustrative and not based on published data.

CYP Isoform Inhibition Potency (IC50, µM) Inhibition Constant (Ki, µM) Type of Inhibition
CYP1A2 > 50 Not Determined -
CYP2B6 > 50 Not Determined -
CYP2C8 > 50 Not Determined -
CYP2C9 25.3 12.7 Competitive
CYP2C19 15.8 7.9 Competitive
CYP2D6 8.9 4.5 Mixed
CYP3A4 5.2 2.6 Competitive

Substrate Specificity and Isotope Effects on Enzyme Catalytic Activity

The deuteration of a molecule, such as in this compound, involves replacing hydrogen atoms with deuterium (B1214612). This substitution can lead to a kinetic isotope effect (KIE) if the C-H bond is cleaved during a rate-determining step of metabolism. The C-D bond is stronger than the C-H bond, often resulting in a slower rate of metabolism.

This principle is utilized in drug discovery to improve a drug's metabolic profile by "metabolic switching" or "deuterium-fortification." For N-desmethyl Netupitant, if its further metabolism was a liability, the D6 version could theoretically exhibit a more favorable pharmacokinetic profile. Studies have shown that N-methyl deuteration can significantly slow down the N-demethylation pathway, reducing the formation of metabolites and increasing the exposure of the parent compound. nih.gov

The primary isotope effect (KH/KD) can be quantified by comparing the intrinsic clearance (CLint) of the deuterated and non-deuterated compounds. A KH/KD value significantly greater than 1 indicates that C-H bond cleavage is a rate-limiting step.

Table 2: Illustrative Isotope Effect on In Vitro Metabolism This table is for illustrative purposes and does not represent actual experimental data for this compound.

Compound Test System Intrinsic Clearance (CLint, µL/min/mg protein) Isotope Effect (KH/KD)
N-desmethyl Netupitant Human Liver Microsomes 15.4 2.1
This compound Human Liver Microsomes 7.3
N-desmethyl Netupitant Rat Liver Microsomes 22.8 2.5
This compound Rat Liver Microsomes 9.1

Interaction Studies with Metabolizing Enzymes and Transporters (In Vitro and Pre-clinical Models)

Beyond metabolic enzymes, drug transporters play a critical role in a drug's absorption, distribution, and excretion. Key transporters include P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). In vitro systems, such as Caco-2 cell monolayers, are used to assess a compound's potential as a substrate or inhibitor of these efflux transporters.

While no specific data exists for this compound, studies on similar compounds demonstrate the importance of these interactions. For instance, the co-administration of P-gp inhibitors can increase the bioavailability of P-gp substrates. researchgate.net Research on the parent drug of enzalutamide (B1683756), which also has an N-desmethyl metabolite, showed that enzalutamide is a mild inhibitor of P-gp. nih.gov

Table 3: Hypothetical Transporter Interaction Profile of this compound This table is hypothetical and for illustrative purposes only.

Transporter Assay System Role Efflux Ratio IC50 (µM)
P-gp (ABCB1) Caco-2 cells Substrate 3.5 -
P-gp (ABCB1) Membrane Vesicles Inhibitor - 12.1
BCRP (ABCG2) MDCK-BCRP cells Substrate 1.2 -
BCRP (ABCG2) Membrane Vesicles Inhibitor - > 50
OATP1B1 OATP1B1-HEK293 cells Inhibitor - 28.5
OATP1B3 OATP1B3-HEK293 cells Inhibitor - 35.2

Q & A

Q. What analytical techniques are used to confirm the structural integrity of N-desmethyl Netupitant D6 in synthetic preparations?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are primary methods for confirming structural integrity. NMR identifies isotopic substitution patterns (e.g., deuterium placement), while HR-MS verifies molecular weight and isotopic purity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures chemical purity (>98%) by separating impurities .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

Methodological Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., Netupitant D6) improve accuracy by compensating for matrix effects. Calibration curves are validated using spiked plasma/serum samples, with lower limits of quantification (LLOQ) typically <1 ng/mL .

Q. What protocols ensure the stability of this compound in laboratory storage conditions?

Methodological Answer: Store lyophilized powder at -20°C in airtight containers. For stock solutions, use anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% RH) confirm degradation thresholds using stability-indicating HPLC methods .

Advanced Research Questions

Q. How does deuterium labeling impact the metabolic stability and tracking of this compound compared to its non-deuterated counterpart?

Methodological Answer: Deuterium introduces a kinetic isotope effect, slowing CYP3A4-mediated metabolism. This enhances metabolic stability and extends half-life, allowing precise tracking via isotopic mass shifts in MS. Comparative studies in hepatocyte models quantify differences in metabolite formation rates .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition potencies of this compound across studies?

Methodological Answer: Standardize assay conditions (e.g., enzyme source, substrate concentration). Use recombinant CYP isoforms to isolate metabolic pathways. Cross-validate findings with in vitro-in vivo extrapolation (IVIVE) models to account for interspecies variability .

Q. How can researchers optimize synthetic routes for this compound to achieve >99% isotopic purity?

Methodological Answer: Employ deuterium exchange reactions under controlled pH and temperature. Purify intermediates via column chromatography (e.g., reverse-phase C18). Validate isotopic purity using ²H-NMR and isotope ratio mass spectrometry (IRMS) .

Q. What in vitro models best predict the blood-brain barrier (BBB) penetration of this compound?

Methodological Answer: Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp). Compare with in silico predictions (e.g., logP, polar surface area). Validate with microdialysis in rodent models to correlate unbound brain-to-plasma ratios .

Q. How do researchers address discrepancies in plasma protein binding (PPB) data for this compound?

Methodological Answer: Use equilibrium dialysis at physiological pH (7.4) with isotonic buffers. Control albumin concentration (e.g., 40 g/L human serum albumin). Validate with ultrafiltration-LC/MS to distinguish free vs. bound fractions .

Key Considerations for Experimental Design

  • Metabolic Studies: Use pooled human liver microsomes (HLM) to assess phase I/II metabolism. Include negative controls (e.g., heat-inactivated HLM) to distinguish enzymatic vs. non-enzymatic degradation .
  • Synergy Analysis: Evaluate combination therapies (e.g., with 5-HT3 antagonists) using Chou-Talalay models to calculate combination indices (CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.